![molecular formula C13H7Cl2F4NO2S B2435982 ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine CAS No. 497060-37-4](/img/structure/B2435982.png)
((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine
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Overview
Description
((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine
is a chemical compound . It’s a part of a class of compounds known as trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine
, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s used in the synthesis of various organoboron reagents, which are key to the synthesis of TFMP derivatives .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Acetone O-((2,5-Dichlorophenyl)sulfonyl) Oxime
The compound can be prepared from 2,5-dichlorophenylsulfonyl chloride and acetone oxime using triethylamine . This synthesized compound was characterized using 1H NMR and 13C NMR spectra .
Molecular Docking Studies
Molecular docking studies were performed with the compound and cholinesterase enzymes . The average affinity of the compound with the acetylcholinesterase and butyrylcholinesterase was calculated , indicating potential applications in the study of these enzymes.
Density Functional Theory (DFT) Studies
The compound has been studied using the density functional theory method . This could potentially provide insights into the compound’s electronic structure and properties, which could be useful in various fields of research.
Mechanism of Action
Future Directions
TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it’s expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2,5-dichloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F4NO2S/c14-7-1-3-10(15)12(5-7)23(21,22)20-8-2-4-11(16)9(6-8)13(17,18)19/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWODEJGTGMVRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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